Dimethoxymethanol

Description

Contextualization within Modern Organic Chemistry

In modern organic chemistry, Dimethoxymethanol (C₃H₈O₃) is recognized not as a primary building block but rather as a compound that emerges from or participates in intricate reaction mechanisms. Its structural characteristic as a hemiorthoformate places it within the broader study of acetals and orthoesters, which are crucial protecting groups and synthetic intermediates. The presence of both ether and hydroxyl functionalities on the same carbon atom makes it a subject of interest for understanding the stability and reactivity of such systems, particularly in the context of acid-catalyzed reactions.

Significance of this compound in Chemical Studies

The significance of this compound in chemical studies stems from its involvement in diverse chemical phenomena, ranging from fundamental mechanistic investigations to its role in degradation processes and potential applications in organic synthesis.

Mechanistic Studies: this compound's formation from the reaction of a dimethoxymethyl carbocation with water highlights its relevance in understanding carbocation chemistry and hydration processes. This aspect underscores its importance in theoretical and mechanistic investigations aimed at elucidating the pathways of organic reactions involving highly reactive intermediates.

Degradation Pathways: The compound has been identified as a product in the degradation of methamidophos (B33315), specifically originating from trimethoxymethane (B44869). This indicates its role in environmental and biochemical degradation studies, contributing to the understanding of how complex substances break down into simpler molecules.

Synthetic Reagent: this compound has also been noted for its utility as a reagent in certain synthetic procedures, as evidenced in patent literature. This suggests its potential application in organic synthesis, likely for introducing specific functional groups or serving as a precursor in the construction of more complex molecular architectures.

Evolution of Research Perspectives on this compound

Research into this compound (C₃H₈O₃) appears to have evolved from observing its incidental formation in complex chemical or biological systems to exploring its fundamental chemical behavior and potential synthetic utility. Early observations might have identified it as a transient species or a byproduct, leading to later investigations into its precise formation mechanisms.

The mention of this compound in a 2023 publication concerning carbocation hydration and in 2020 papers discussing degradation pathways suggests a sustained interest in its fundamental chemical properties and its role within broader chemical systems. Furthermore, its appearance in a 2013 patent as a reagent indicates a shift towards exploring its practical applications in synthetic methodologies. This evolution reflects a progression from basic characterization and mechanistic understanding to the potential leveraging of its unique reactivity for targeted chemical transformations.

Table 1: Key Properties of this compound (C₃H₈O₃)

| Property | Value | Source |

| Molecular Formula | C₃H₈O₃ | smolecule.comnih.gov |

| Molecular Weight | 92.09 g/mol | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

| Canonical SMILES | COC(O)OC | smolecule.com |

| PubChem CID | 17936250 | nih.gov |

| XLogP3 | -0.5 | smolecule.com |

| Hydrogen Bond Acceptor Count | 3 | smolecule.com |

| Hydrogen Bond Donor Count | 1 | smolecule.com |

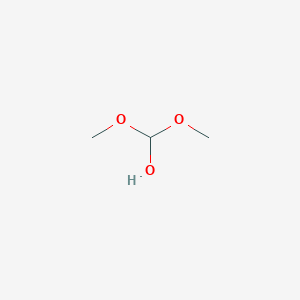

Structure

3D Structure

Properties

CAS No. |

58982-49-3 |

|---|---|

Molecular Formula |

C3H8O3 |

Molecular Weight |

92.09 g/mol |

IUPAC Name |

dimethoxymethanol |

InChI |

InChI=1S/C3H8O3/c1-5-3(4)6-2/h3-4H,1-2H3 |

InChI Key |

IIGJYLXJNYBXEO-UHFFFAOYSA-N |

Canonical SMILES |

COC(O)OC |

Origin of Product |

United States |

Synthetic Strategies and Pathways for Dimethoxymethanol

Direct Synthetic Methodologies for Dimethoxymethanol

Direct synthetic routes aim to produce this compound as the primary product.

A notable direct synthetic methodology for this compound involves the catalytic photo-oxidation of methanol (B129727). Recent research has demonstrated the generation of this compound through a photo-redox catalysis system. wikipedia.org This system utilizes a silver and tungsten co-modified blue titanium dioxide catalyst (Ag.W-BTO) to couple carbon dioxide (CO₂) reduction with methanol (CH₃OH) oxidation under mild conditions. wikipedia.org

The process achieved a photocatalytic activity of 5702.49 µmol g⁻¹ with a high this compound selectivity of 92.08% over a 9-hour period under ultraviolet-visible irradiation, without the need for sacrificial agents. wikipedia.org Mechanistic studies, including systematic isotope labeling experiments and in-situ diffuse reflectance infrared Fourier-transform analysis, suggest that silver (Ag) species catalyze the conversion of CO₂ to *CH₂O intermediates, while tungsten (W) species catalyze the oxidation of CH₃OH to *CH₃O intermediates. wikipedia.org Subsequently, an asymmetric carbon-oxygen coupling process between these two crucial intermediates leads to the formation of this compound. wikipedia.org

Table 1: Performance of Ag.W-BTO Catalyst in this compound Synthesis

| Catalyst | Reaction Conditions | Activity (µmol g⁻¹) | Selectivity (%) | Duration (h) |

| Ag.W-BTO | CO₂ reduction & CH₃OH oxidation, UV-Vis irradiation | 5702.49 | 92.08 | 9 |

While the catalytic photo-oxidation of methanol represents a specific direct route, comprehensive reports on other direct synthetic routes specifically yielding this compound (C₃H₈O₃) are not widely documented in the available scientific literature. It is important to distinguish this compound (C₃H₈O₃) from dimethoxymethane (B151124) (C₃H₈O₂), often referred to as methylal, for which various direct synthesis methods from methanol and formaldehyde (B43269) are known. nist.govmdpi.comsmolecule.com The focus of this article remains strictly on this compound (C₃H₈O₃).

Catalytic Photo-oxidation of Methanol to this compound

Formation of this compound as a Reactive Intermediate

Beyond direct synthesis, this compound can also emerge as an intermediate product in complex chemical and environmental processes.

This compound has been identified as an intermediate product in the environmental degradation of certain compounds. Specifically, in the photodegradation pathways of the pesticide methamidophos (B33315), this compound is formed from trimethoxymethane (B44869). This transformation contributes to the complete mineralization of the parent compound, with phosphoric acid as a main final product. The degradation process can be catalyzed by materials such as titanium dioxide (TiO₂).

The presence of this compound (C₃H₈O₃) as a potential byproduct in catalytic reactions, distinct from its targeted synthesis or its role in environmental degradation, is not extensively detailed in the available research. While dimethoxymethane (C₃H₈O₂) is a well-known byproduct in various methanol oxidation and acetalization reactions, nist.govsmolecule.com specific instances of this compound (C₃H₈O₃) being formed as an unintended byproduct in other catalytic processes are not prominently reported.

Reaction Mechanisms and Chemical Reactivity of Dimethoxymethanol

Hydrolysis and Related Chemical Transformations

Hydrolysis is a fundamental reaction for acetals and hemiacetals, involving the cleavage of carbon-oxygen bonds by water, often under acidic conditions.

Dimethoxymethanol can be formed through the reaction of the dimethoxymethyl carbocation with water. This process is a classic example of an SN1 (Substitution Nucleophilic Unimolecular) reaction mechanism, where the formation of the carbocation intermediate is typically the rate-determining step.

The dimethoxymethyl carbocation (CH(OCH₃)₂⁺) is stabilized by the adjacent methoxy (B1213986) groups. Oxygen atoms, possessing lone pairs of electrons, can donate electron density through resonance to the electron-deficient carbocation center, thereby delocalizing the positive charge and increasing the carbocation's stability. This stabilization facilitates the formation of the carbocation.

Research indicates that the hydrolysis of the dimethoxymethyl carbocation to form this compound is characterized by a pK_R value of -5.7 in aqueous solution. The pK_R value is an equilibrium constant that quantifies the stability of a carbocation in aqueous solution, referring to the acid-promoted ionization of an alcohol to form a carbocation and water.

Table 1: Equilibrium Constant for Dimethoxymethyl Carbocation Hydrolysis

| Parameter | Value (Aqueous Solution) | Reference |

| pK_R | -5.7 |

As a hemiacetal of formaldehyde (B43269) and methanol (B129727), this compound (CH(OH)(OCH₃)₂) is chemically expected to undergo acid-catalyzed hydrolysis. This reaction would typically yield formaldehyde (CH₂O) and methanol (CH₃OH). The general mechanism for hemiacetal hydrolysis involves protonation of an oxygen atom, followed by the departure of an alcohol molecule to form an oxocarbenium ion (a resonance-stabilized carbocation), which then reacts with water to regenerate the carbonyl compound and another molecule of alcohol. While specific experimental data detailing the direct hydrolysis products of this compound itself are not extensively reported in the available literature, its structural classification suggests this characteristic reactivity.

Formation of this compound from Dimethoxymethyl Carbocation Hydrolysis

Pathways Involving Carbon Atom Reactions with Methanol Precursors

Detailed research findings specifically describing the reactions of this compound's central carbon atom with methanol precursors (such as formaldehyde or other C1 compounds) to form new, larger molecules are limited in the available scientific literature. While this compound itself can be a product in certain synthetic or degradation pathways involving methanol and formaldehyde derivatives, its direct role as a reactant undergoing carbon atom reactions with methanol precursors is not widely documented.

Other Relevant Chemical Transformations of this compound

Advanced Computational and Theoretical Investigations of Dimethoxymethanol

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively employed to probe the electronic structure and energetic properties of molecules. These studies provide foundational data for understanding reactivity and stability.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure and energetics of chemical compounds, including those related to dimethoxymethanol. DFT calculations can be applied to analyze properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, energy gaps (E_g), and molecular electrostatic potentials (MEPs), which are indicative of a molecule's reactivity and stability. For dimethoxybenzene derivatives, for instance, DFT studies have shown that hybrid functionals like B3LYP often provide the lowest total energy, while the PBE functional offers greater computational efficiency nih.gov.

In the context of carbenes, which are related to this compound through protonation/deprotonation equilibria, DFT has been used to model their reactions. For example, studies involving carbene reactions have utilized DFT to show the bending of the bicoordinate carbon atom nih.gov. The heats of formation for methoxy (B1213986) and dimethoxycarbenes have been calculated, providing insights into their energetic stability. Based on calculations of heats of hydrogenation to form dimethyl ether and dimethoxymethane (B151124), the heats of formation were determined to be 26.2 kcal mol⁻¹ for methoxycarbene (MeOCH:) and -42.5 kcal mol⁻¹ for dimethoxycarbene ((MeO)₂C:) nih.gov. Furthermore, the heat of formation of dimethoxycarbene in the gas phase has been calculated at the G3 level, yielding a value of -38.8 ± 2 kcal mol⁻¹ nih.goviscbindia.com.

Computational methods are instrumental in mapping out the energetic landscapes of chemical transformations, providing insights into the feasibility and mechanisms of formation and reaction pathways. This involves identifying stable intermediates and transition states along a reaction coordinate. The exploration of potential energy surfaces is crucial for understanding how reactants transform into products and for determining the energy barriers involved researchgate.netnih.gov.

For systems related to this compound, such as carbocations and carbenes, the energetic landscape of their interconversion through protonation and hydration reactions has been analyzed. For instance, the equilibrium constants for the hydration of carbenes and the hydrolysis of carbocations, which lead to species like this compound, are part of this energetic landscape nih.govnih.goviscbindia.com. Computational frameworks are also developed to identify potential metabolic and reaction pathways, which is critical for designing synthetic routes and understanding complex chemical processes.

Density Functional Theory (DFT) Applications in Electronic Structure and Energetics

Estimation of Thermochemical and Kinetic Parameters

Computational approaches are vital for estimating key thermochemical and kinetic parameters that govern the behavior of chemical species. These parameters include acidity constants (pKa) and activation barriers.

The pKa value is a critical thermochemical parameter that quantifies the acidity of a species or the basicity of its conjugate base. Computational methods, frequently employing DFT in conjunction with thermodynamic cycles, are widely used for pKa prediction.

For the protonation of dimethoxycarbene to form the dimethoxymethyl carbocation, a pKa value of 15.5 in aqueous solution has been computationally derived. This determination is based on the relationship pKa = pK_R - pK_H₂O, where pK_R is the equilibrium constant for the hydrolysis of the dimethoxymethyl carbocation (-5.7), and pK_H₂O is the equilibrium constant for the hydration of dimethoxycarbene (-21.2). These values were calculated at the G3 level in the gas phase nih.govnih.goviscbindia.com. This calculated pKa value shows reasonable agreement with an experimentally inferred pKa of 11, derived from the dependence of experimental rate constants for the reaction of the carbene with alcohols and acetic acid nih.goviscbindia.com.

A comparison of substituent effects on pK_H₂O and pK_R reveals that methoxy substituents provide greater stabilization to the carbene compared to the carbocation. This observation is consistent with a calculated larger barrier to rotation of a methoxy group in dimethoxycarbene than in the dimethoxymethyl cation nih.gov.

The following table summarizes the pKa data for the dimethoxymethyl carbocation:

| Parameter | Value (Aqueous Solution) | Method/Level of Theory | Reference |

| pK_a (calculated) | 15.5 | G3 level (gas phase) | nih.govnih.goviscbindia.com |

| pK_R (for carbocation) | -5.7 | G3 level (gas phase) | nih.goviscbindia.com |

| pK_H₂O (for carbene hydration) | -21.2 | G3 level (gas phase) | nih.goviscbindia.com |

| pK_a (experimental, inferred) | 11 | Experimental rate constants | nih.goviscbindia.com |

Activation barriers represent the energy threshold that reactants must overcome to transform into products, directly influencing the rate of a chemical reaction researchgate.net. Computational chemistry, particularly DFT, is a powerful tool for determining these barriers by identifying transition states on the potential energy surface researchgate.net.

While specific activation barriers for direct transformations of this compound were not detailed in the provided search results, the methodology is broadly applicable. For instance, in a related study, the activation barrier for the N-glycosidic bond dissociation in 6-iodouridine (B175831) was computationally estimated using the CAM-B3LYP functional. The calculated Gibbs free energy of activation (ΔG*) was 24.1 kcal mol⁻¹, which showed good agreement with the experimentally determined activation energy of 26.8 kcal mol⁻¹ iscbindia.com. This demonstrates the utility and accuracy of computational methods in predicting kinetic parameters for relevant transformations. The concept of a "larger barrier to rotation of a methoxy group in dimethoxy carbene than in the dimethoxymethyl cation" also highlights a computationally determined activation barrier for an internal molecular transformation nih.gov.

pKa Determinations for Related Carbocations and Acidic Species

Molecular Modeling and Simulation Approaches in Mechanistic Studies

Molecular modeling and simulation approaches are indispensable for elucidating reaction mechanisms and understanding the dynamic behavior of chemical systems. These methods allow researchers to explore complex reaction pathways and the interactions between molecules.

Molecular dynamics (MD) simulations, in conjunction with quantum chemical calculations, enhance the ability to predict reaction pathways and provide detailed insights into complex mechanisms. Computational modeling, often employing DFT, can be used to predict vulnerable sites within a molecule, which can then guide strategies for stabilization or reaction design. Recent advancements in computational resources, such as the use of graphic processing units (GPUs) and improved force fields, have made it possible to investigate larger and more complex systems with greater accuracy and in reasonable timeframes.

Kinetic modeling, frequently informed by DFT-derived energetics, is crucial for developing a rigorous understanding of reaction mechanisms and the nature of active sites in catalytic processes. These models can help in predicting reaction rates and optimizing reaction conditions. Computational simulations are broadly essential for understanding reaction mechanisms, identifying optimal catalysts, studying materials, and discovering novel chemical pathways. For this compound, such approaches would involve simulating its interactions with other molecules, conformational changes, and potential degradation or reaction pathways to fully understand its mechanistic behavior.

Analytical Research Methodologies for Dimethoxymethanol Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed insights into the molecular structure and functional groups present in Dimethoxymethanol by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds like this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide complementary information about the number, type, and connectivity of atoms within the molecule.

Expected ¹H NMR Spectral Data for this compound The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its unique proton environments. The two methoxy (B1213986) groups (CH₃O-) are chemically equivalent and are anticipated to produce a single, sharp singlet. The proton attached to the central carbon atom (-CH(OCH₃)₂OH) is highly deshielded by the adjacent oxygen atoms and the hydroxyl group, appearing at a characteristic downfield shift. The hydroxyl proton (-OH) is typically observed as a broad singlet, with its chemical shift being highly dependent on factors such as solvent, concentration, and temperature due to exchange phenomena illinois.edusigmaaldrich.com.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| -OCH₃ (methoxy) | 3.3 - 3.5 | Singlet | 6 |

| -CH(O)₂ proton | 4.5 - 5.5 | Singlet | 1 |

| -OH (hydroxyl) | 1.0 - 5.0 | Broad Singlet | 1 |

Expected ¹³C NMR Spectral Data for this compound The ¹³C NMR spectrum of this compound reveals the distinct carbon environments within the molecule. The two equivalent methoxy carbons are expected to resonate within the typical range for carbons bonded to oxygen. The central carbon atom, being an acetal-like carbon (C(OH)(OCH₃)₂), is highly deshielded and will appear significantly downfield, characteristic of such functional groups.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Number of Carbons |

| -OCH₃ (methoxy) | 50 - 60 | 2 |

| -C(OH)(OCH₃)₂ | 90 - 110 | 1 |

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrational modes nih.govstfc.ac.uk.

Expected IR Absorption Bands for this compound The IR spectrum of this compound is expected to show prominent absorption bands indicative of its hydroxyl and ether functional groups, as well as C-H stretching and bending vibrations.

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Broad, strong band due to hydroxyl group |

| C-H stretch (aliphatic) | 2800 - 3000 | Medium to strong bands from methyl groups |

| C-O stretch (ether/alcohol) | 1000 - 1200 | Strong bands from C-O-C and C-OH linkages |

| CH₃ bending | 1350 - 1470 | Medium bands from methyl group deformations |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to determine the molecular weight of a compound and provide information about its structure through characteristic fragmentation patterns libretexts.org. For this compound, electron ionization mass spectrometry (EI-MS) is commonly used.

Expected Mass Spectrometry Data for this compound The molecular ion peak (M⁺) for this compound (C₃H₈O₃) is expected at m/z 92. However, due to the nature of acetals and hemiorthoformates, the molecular ion may be of low intensity or absent. Fragmentation pathways typically involve the loss of small, stable molecules or radicals. Common fragmentation ions for this compound would include those resulting from the loss of a methoxy group (-OCH₃), methanol (B129727) (CH₃OH), or water (H₂O).

| Ion Species | Expected m/z | Fragmentation Pathway |

| Molecular Ion (M⁺) | 92 | C₃H₈O₃⁺ |

| [M - CH₃O]⁺ | 61 | Loss of methoxy radical |

| [M - CH₃OH]⁺ | 60 | Loss of methanol |

| [M - H₂O]⁺ | 74 | Loss of water |

Chromatographic Separation and Quantification in Research Contexts

Chromatographic techniques are essential for separating this compound from other components in a mixture, assessing its purity, and quantifying its concentration.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a widely used analytical technique for the separation and analysis of volatile and semi-volatile organic compounds nist.govnist.gov. Given this compound's relatively low molecular weight (92.09 g/mol ), it is well-suited for GC analysis.

Applications in Research Contexts:

Purity Assessment : GC is routinely employed to determine the purity of this compound samples. By separating this compound from any impurities, unreacted starting materials, or by-products, the area under the this compound peak in the chromatogram can be used to quantify its percentage purity.

Reaction Monitoring : In synthetic chemistry, GC provides a rapid and effective method for monitoring the progress of reactions involving this compound. Sampling the reaction mixture at various time intervals allows researchers to track the consumption of reactants and the formation of this compound, providing valuable kinetic data and indicating reaction completion.

Detection : Flame Ionization Detectors (FIDs) are commonly used for the detection of organic compounds in GC due to their high sensitivity. Coupling GC with Mass Spectrometry (GC-MS) provides enhanced analytical power, allowing for both separation and definitive identification of components based on their retention times and mass spectra.

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components in liquid mixtures ebsco.comopenaccessjournals.comwikipedia.org. While this compound is volatile and often analyzed by GC, HPLC can be advantageous, particularly when this compound is present in complex mixtures containing non-volatile, thermally labile, or highly polar compounds that are not suitable for GC oxfordindices.comamericanpharmaceuticalreview.com.

Applications in Research Contexts:

Complex Mixture Analysis : HPLC is capable of separating this compound from a wide range of co-existing compounds in complex matrices, such as those found in degradation studies or multi-component reaction mixtures acs.org. The selection of appropriate stationary phases (e.g., reversed-phase, normal-phase) and mobile phases is crucial for achieving optimal separation wikipedia.org.

Purity and Quantification : Similar to GC, HPLC can be used for the quantitative analysis of this compound, where the peak area or height is correlated to its concentration using calibration curves. This is vital for assessing product yield and purity in various research applications.

Detection : Common HPLC detectors include UV-Vis detectors. However, this compound, being a simple ether-alcohol, may not possess a strong chromophore for UV detection. In such cases, alternative detectors like Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD) would be more appropriate. The coupling of HPLC with Mass Spectrometry (HPLC-MS) offers superior specificity and sensitivity for both identification and quantification in complex samples.

Environmental Research Perspectives on Dimethoxymethanol

Role as an Intermediate in Specific Environmental Degradation Mechanisms

Dimethoxymethanol (CH₃OCH(OH)OCH₃) is recognized as an intermediate product in the environmental degradation of certain organophosphate pesticides. A notable example is its formation during the photodegradation of methamidophos (B33315) (O,S-Dimethyl phosphoramidothioate), a widely used insecticide. This degradation process has been studied, particularly when catalyzed by titanium dioxide (TiO₂) under photochemical conditions. wikipedia.orgnih.govresearchgate.net

In the photodegradation pathway of methamidophos, trimethoxymethane (B44869) is identified as a precursor that transforms into this compound. Subsequently, this compound undergoes further reactions, ultimately leading to the complete mineralization of the parent compound. The primary final products identified in this mineralization process are acetamide (B32628) and phosphoric acid. wikipedia.orgnih.govresearchgate.net

The degradation pathway illustrates how this compound emerges as a transient species during the breakdown of more persistent contaminants. While its formation is clearly established within this specific context, detailed kinetic data or extensive research findings focusing solely on the subsequent transformation rates and mechanisms of this compound within this broader pathway are not widely reported in the available literature.

Table 1: Role of this compound in Methamidophos Photodegradation

| Compound | Role in Pathway | Precursor (if applicable) | Subsequent Products/Fate | Key Conditions/Catalyst |

| Methamidophos | Parent Compound | N/A | Degradation | UV/TiO₂ |

| Trimethoxymethane | Intermediate | Methamidophos | This compound | UV/TiO₂ |

| This compound | Intermediate | Trimethoxymethane | Mineralization | UV/TiO₂ |

| Acetamide | Final Product | This compound | N/A | N/A |

| Phosphoric Acid | Final Product | This compound | N/A | N/A |

Mechanistic Studies of Environmental Formation and Transformation Pathways

The environmental formation of this compound is primarily documented as a product of the degradation of other compounds, as seen in the case of methamidophos photodegradation. Direct environmental synthesis or widespread natural formation pathways of this compound as a standalone compound are not extensively detailed in current environmental research.

Regarding its transformation in the environment, general chemical principles and degradation mechanisms applicable to organic compounds would likely govern the fate of this compound. These potential transformation pathways include:

Hydrolysis: As an acetal-like compound, this compound is susceptible to hydrolysis, a reaction with water that typically leads to the cleavage of its ether bonds. This process can be influenced by environmental factors such as pH and temperature, often being catalyzed by acidic or basic conditions. Hydrolysis of this compound would likely yield formaldehyde (B43269) and methanol (B129727). smolecule.comnih.govthermofisher.commdpi.com

Oxidation: Organic compounds in natural environments can undergo oxidative degradation through various mechanisms. These include reactions with reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or superoxide (B77818) radicals (O₂•⁻), which can be generated through photochemical processes in water or air. nih.govfishersci.comwikipedia.orgamericanelements.com

Photolysis: Direct photolysis, where the compound absorbs light energy and breaks down, or indirect photolysis, where it reacts with photochemically generated species, are potential pathways for organic compounds in sunlit surface waters and the atmosphere. The presence of photosensitizers or dissolved organic matter can significantly influence indirect photolysis rates. nih.govwikipedia.orgamericanelements.com

Biodegradation: Microorganisms in soil and water environments possess diverse enzymatic systems capable of metabolizing organic chemicals. While specific microbial degradation pathways for this compound are not widely documented, its relatively simple structure might make it amenable to biodegradation by various bacterial or fungal species, potentially leading to its mineralization into simpler inorganic compounds. nih.govwikipedia.org

The rates and specific routes of these transformations are highly dependent on environmental conditions, including temperature, pH, light exposure, and the presence of other chemical species or microbial communities. The existing literature primarily highlights this compound's transient nature as an intermediate, suggesting that it may not persist extensively in environments where degradation pathways of its precursors are active.

Future Directions and Emerging Research Avenues for Dimethoxymethanol

Development of Novel Catalytic Systems for Controlled Synthesis

The synthesis of dimethoxymethanol (C₃H₈O₃) is not extensively documented in the readily available scientific literature, particularly concerning novel catalytic systems for its controlled production. In contrast, the synthesis of its isomer, dimethoxymethane (B151124) (C₃H₈O₂), is known to involve catalytic oxidation of methanol (B129727) (CH₃OH) or reaction of methanol with formaldehyde (B43269) (CH₂O) under acidic conditions, often employing catalysts such as vanadium pentoxide and molybdenum oxides smolecule.com.

For this compound, future research avenues would necessarily focus on identifying and developing specific catalytic systems that can selectively form this compound. This would entail:

Designing tailored catalysts: Exploration of heterogeneous or homogeneous catalysts (e.g., metal-organic frameworks, zeolites, or specific organocatalysts) that can facilitate the precise formation of the hemiacetal structure characteristic of this compound.

Optimizing reaction conditions: Investigating parameters such as temperature, pressure, solvent, and reactant ratios to achieve high yields and selectivity for this compound, minimizing the formation of by-products or isomeric compounds.

Green chemistry approaches: Prioritizing catalytic systems that align with green chemistry principles, such as those that reduce energy consumption, utilize renewable feedstocks, and minimize waste generation itrcweb.orgacs.org. This could involve exploring enzyme-catalyzed reactions or photocatalytic methods if applicable to the formation of this compound.

Given the current scarcity of specific data, detailed research findings on novel catalytic systems for this compound synthesis are yet to be widely reported.

In-depth Mechanistic Elucidation of Formation and Reaction Pathways

Understanding the precise formation and reaction pathways of this compound (C₃H₈O₃) is crucial for controlling its synthesis and exploring its potential applications. Unlike the well-studied reaction mechanisms for acetal (B89532) formation (like dimethoxymethane from formaldehyde and methanol) youtube.com, the specific pathways for this compound are not clearly defined in the current literature.

Future research in this area would involve:

Spectroscopic and computational studies: Employing advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry (e.g., Density Functional Theory, DFT) to elucidate the intermediate species, transition states, and energy profiles involved in its formation.

Kinetic analysis: Conducting detailed kinetic studies to determine reaction rates and orders, providing insights into the rate-determining steps and the influence of various parameters on the reaction course.

Exploration of reactivity: Investigating the chemical behavior of this compound under different conditions (e.g., acidic, basic, oxidative, reductive environments) to understand its stability, decomposition pathways, and potential transformations into other valuable compounds.

Exploration of this compound's Role in Sustainable Chemical Processes and Circular Economy Concepts

The potential role of this compound (C₃H₈O₃) in sustainable chemical processes and circular economy concepts remains largely unexplored due to the limited foundational research on the compound itself. The broader principles of sustainable chemistry and the circular economy emphasize reducing waste, conserving resources, and minimizing environmental impact throughout a chemical's lifecycle itrcweb.orgnih.govnih.govnih.govchangechemistry.orgsuschem.org.

For this compound, future research could investigate its potential in areas such as:

Renewable feedstock utilization: If its synthesis can be achieved from abundant, renewable resources (e.g., biomass-derived compounds), this compound could contribute to reducing reliance on fossil-based feedstocks youtube.com.

Green solvent applications: Its physical and chemical properties, once fully characterized, might reveal its suitability as a less hazardous or more environmentally benign solvent for various chemical reactions or industrial processes smolecule.com.

Intermediate in sustainable synthesis: this compound could potentially serve as a building block for the synthesis of other value-added chemicals, provided its reactivity and selectivity can be controlled in an environmentally friendly manner.

Contribution to circularity: Investigating its biodegradability, recyclability, or potential for closed-loop systems would be essential to assess its fit within circular economy models youtube.comnih.gov.

As of now, there are no detailed research findings specifically outlining this compound's established role in sustainable chemical processes or circular economy concepts, highlighting a significant area for future investigation.

Q & A

Basic: What analytical techniques are recommended for characterizing Dimethoxymethanol’s purity and structural integrity?

Methodological Answer:

To ensure accurate characterization, employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm molecular structure and identify functional groups. Compare chemical shifts with analogous dimethoxy compounds (e.g., 1,2-dimethoxybenzene ).

- Infrared Spectroscopy (IR): Analyze O–CH stretching vibrations (~2820 cm) and C–O–C ether linkages (~1100 cm) to verify synthesis success .

- Gas Chromatography-Mass Spectrometry (GC-MS): Assess purity by quantifying impurities; reference retention indices from standardized databases like NIST Chemistry WebBook .

- Elemental Analysis: Validate molecular formula (CHO) by comparing experimental vs. theoretical carbon/hydrogen percentages.

Data Presentation: Include processed spectra and chromatograms in appendices, with raw data archived for reproducibility .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile or butyl gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks during synthesis or high-temperature reactions .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

- Emergency Procedures: For exposure, rinse affected areas with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, stability) of this compound?

Methodological Answer:

- Cross-Validation: Replicate experiments under standardized conditions (e.g., pressure, solvent purity) to isolate variables. For example, discrepancies in boiling points may arise from impurities; use GC-MS to verify sample integrity .

- Comparative Analysis: Benchmark results against high-quality datasets (e.g., NIST Standard Reference Data ) or structurally similar compounds (e.g., 2-(2-ethylhexyloxy)ethanol ).

- Statistical Evaluation: Apply error analysis (e.g., standard deviation across triplicate trials) to identify outliers and refine measurement techniques .

Example Workflow:

Synthesize this compound using a peer-reviewed protocol.

Measure boiling point at controlled pressures (e.g., 12 mmHg vs. ambient).

Compare with literature values, adjusting for experimental parameters .

Advanced: What experimental designs are optimal for studying this compound’s reactivity under catalytic conditions?

Methodological Answer:

- Catalyst Screening: Test acidic (e.g., HSO), basic (e.g., NaOH), and heterogeneous catalysts (e.g., zeolites) to assess reaction pathways. Monitor byproducts via TLC or HPLC .

- Kinetic Studies: Use in-situ FTIR or NMR to track intermediate formation (e.g., methoxy radicals) and derive rate constants .

- Control Experiments: Conduct blank runs (no catalyst) and isotopic labeling (e.g., O) to confirm mechanistic hypotheses .

Data Management: Archive raw kinetic data and computational models (e.g., Arrhenius plots) in repositories for transparency .

Advanced: How can environmental degradation pathways of this compound be systematically evaluated?

Methodological Answer:

- Hydrolysis Studies: Expose this compound to aqueous buffers (pH 3–10) at 25–50°C. Quantify degradation products (e.g., methanol, formaldehyde) via headspace GC-MS .

- Photolysis Experiments: Use UV lamps (λ = 254 nm) to simulate sunlight exposure. Monitor radical intermediates with electron paramagnetic resonance (EPR) .

- Ecotoxicology: Assess biodegradability using OECD 301F tests (activated sludge inoculum) and model aquatic toxicity via QSAR tools .

Reporting: Include concentration-response tables (e.g., % degradation vs. time) and statistical confidence intervals .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Storage Conditions: Keep in amber glass bottles under inert gas (N) at 4°C to prevent oxidation or moisture absorption .

- Stability Monitoring: Periodically analyze samples via NMR or IR to detect decomposition (e.g., esterification or hydrolysis) .

- Inventory Logs: Track batch-specific data (e.g., synthesis date, purity) using laboratory information management systems (LIMS) .

Advanced: How can computational modeling complement experimental studies of this compound’s properties?

Methodological Answer:

- Quantum Mechanics (QM): Calculate thermodynamic parameters (e.g., ΔG of formation) using Gaussian or ORCA software. Validate with experimental DSC data .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., solubility in ethanol/water mixtures) to guide formulation design .

- Machine Learning: Train models on existing datasets (e.g., PubChem ) to predict reactivity or toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.